molecular formula C13H12F3NO4S2 B2656999 N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1798523-56-4

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2656999
CAS No.: 1798523-56-4
M. Wt: 367.36
InChI Key: USSKLHDIJJYXTE-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a synthetic organic compound that features a sulfonamide group, a trifluoromethoxy group, and a thiophene ring. Compounds with these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the trifluoromethoxy group: This step often involves the use of trifluoromethoxy reagents such as trifluoromethoxybenzene or trifluoromethoxy aniline.

    Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving sulfonamides.

    Medicine: Potential therapeutic applications due to its structural similarity to other biologically active sulfonamides.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides act by inhibiting enzymes or receptors involved in key biological pathways. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-2-(trifluoromethoxy)benzenesulfonamide: Lacks the thiophene ring.

    N-(2-hydroxy-2-(thiophen-2-yl)ethyl)benzenesulfonamide: Lacks the trifluoromethoxy group.

    N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-methoxybenzenesulfonamide: Has a methoxy group instead of a trifluoromethoxy group.

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of both the trifluoromethoxy group and the thiophene ring, which can confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO4S2/c14-13(15,16)21-10-4-1-2-6-12(10)23(19,20)17-8-9(18)11-5-3-7-22-11/h1-7,9,17-18H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSKLHDIJJYXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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